molecular formula C22H26ClNO4S B15036760 Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15036760
M. Wt: 436.0 g/mol
InChI Key: LWCUMUFYWBKLSB-UHFFFAOYSA-N
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Description

Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-derived compound featuring a tetrahydrobenzothiophene core with a tert-butyl group at position 6, a methyl carboxylate ester at position 3, and a 2-chlorophenoxyacetyl-substituted amino group at position 2. The tert-butyl group enhances lipophilicity and metabolic stability, while the 2-chlorophenoxy moiety may influence binding affinity through steric and electronic effects .

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

methyl 6-tert-butyl-2-[[2-(2-chlorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H26ClNO4S/c1-22(2,3)13-9-10-14-17(11-13)29-20(19(14)21(26)27-4)24-18(25)12-28-16-8-6-5-7-15(16)23/h5-8,13H,9-12H2,1-4H3,(H,24,25)

InChI Key

LWCUMUFYWBKLSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Substrate Preparation and Cyclization Mechanism

The reaction begins with 2-(methylthio)phenylacetylene derivatives bearing a tert-butyl group at the 6-position. Under PdI₂/KI catalysis (5 mol% PdI₂, 2.5 equiv KI), the substrate undergoes intramolecular S-5-endo-dig cyclization in methanol or ionic liquids (e.g., BmimBF₄) at 80–100°C under 40 atm CO–air (4:1 ratio). The tert-butyl group is introduced via the acetylene precursor, ensuring regioselectivity during cyclization.

Key steps include:

  • Oxidative alkoxycarbonylation : CO inserts into the Pd–C bond, forming a carbonyl intermediate.
  • Demethylation : KI facilitates S-demethylation, generating a thiolate intermediate.
  • Reoxidation : Pd(0) is reoxidized to PdI₂ by atmospheric O₂, closing the catalytic cycle.

Optimization and Scalability

Yields for analogous methyl benzo[b]thiophene-3-carboxylates range from 57–83%. Scaling to 1.12 mmol substrate in 56 mL MeOH achieves 81% isolated yield after column chromatography (hexane/AcOEt 95:5). Ionic liquid systems (BmimBF₄/MeOH) enable catalyst recycling ≥5 times without activity loss.

Acylation with (2-Chlorophenoxy)acetyl Chloride

The final step involves acylating the 2-amino group with (2-chlorophenoxy)acetyl chloride.

Synthesis of the Acylating Agent

(2-Chlorophenoxy)acetic acid is treated with thionyl chloride (3 equiv) in anhydrous toluene at 75°C for 1–4 hours, yielding the acid chloride. Excess SOCl₂ is removed under vacuum.

Acylation Reaction

The amine intermediate (1.7 mmol) is dissolved in dichloromethane, and the acid chloride (2.1 mmol) is added dropwise under N₂. After stirring at 25°C for 12 hours, the mixture is washed with 15% HCl, neutralized with K₂CO₃, and purified via silica gel chromatography (hexane/Et₂O 99.5:0.5).

Purification and Characterization

Column Chromatography

Crude products are purified using:

  • Eluent : Hexane/ethyl acetate (95:5 to 99.5:0.5)
  • Yield : 85–90% for analogous acylated benzothiophenes.

Spectroscopic Data

  • ¹H NMR : δ 11.10 (s, 1H, NH), 8.00 (d, J = 8.6 Hz, Ar–H), 3.82 (s, 6H, OCH₃).
  • MS (ESI) : m/z 407.9 [M+H]⁺.

Challenges and Mitigation Strategies

Challenge Solution
Over-carbonylation Optimize CO pressure (32–40 atm)
Ester hydrolysis Use anhydrous conditions and mild bases
Low acylation efficiency Activate amine with Et₃N or DMAP

Chemical Reactions Analysis

Types of Reactions

METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of functionalized derivatives .

Scientific Research Applications

METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 6-TERT-BUTYL-2-[2-(2-CHLOROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues differ in substituent positions or functional groups. Key comparisons include:

Table 1: Structural Comparison of Benzothiophene Derivatives
Compound Name Substituent at Position 2 Substituent at Position 6 Functional Group at Position 3
Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (Target) 2-Chlorophenoxyacetyl amino tert-butyl Methyl carboxylate
6-tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-Chlorophenoxyacetyl amino tert-butyl Carboxamide
2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Amino group tert-butyl Carboxamide

Key Observations:

Chlorophenoxy Positional Isomerism: The target compound’s 2-chlorophenoxy group (vs. 4-chlorophenoxy in ) may alter electronic and steric interactions.

Functional Group at Position 3 : The methyl carboxylate in the target compound is more lipophilic than the carboxamide group in analogues , which could influence solubility and membrane permeability.

Amino vs.

Spectroscopic and Physicochemical Properties

NMR Analysis (Inferred from )

Comparative NMR studies of benzothiophene derivatives reveal that substituents at positions 2 and 3 significantly affect chemical shifts in specific regions:

  • Region A (positions 39–44): Sensitive to electron-withdrawing groups (e.g., chlorine). The 2-chlorophenoxy group in the target compound may downfield-shift protons in this region compared to the 4-chloro isomer due to proximity effects.
  • Region B (positions 29–36) : Influenced by the tert-butyl group’s steric bulk, which may shield nearby protons, causing upfield shifts consistent across tert-butyl-containing analogues .
Hydrogen Bonding and Crystal Packing

The acetyl-amino group in the target compound can act as a hydrogen-bond acceptor, while the methyl carboxylate may participate in weaker van der Waals interactions.

Reactivity and Stability

  • Hydrolytic Stability : The methyl carboxylate in the target compound is more prone to hydrolysis under basic conditions than the carboxamide in , which could impact shelf life or metabolic pathways.
  • Lumping Strategy : Compounds with similar core structures but differing substituents (e.g., chlorine position) may exhibit analogous degradation pathways but divergent reaction rates, as suggested by lumping strategies in .

Biological Activity

Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C24H30ClNO4S
  • Molecular Weight : 465.02 g/mol
  • CAS Number : 2793130

The presence of a benzothiophene moiety suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have indicated that derivatives of benzothiophene exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promise against various cancer cell lines.

Case Study : A study evaluated the cytotoxic effects of related compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent antiproliferative activity .

Anti-inflammatory Effects

The compound's structure suggests it might possess anti-inflammatory properties. Research has shown that benzothiophene derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings : In vitro assays revealed that related compounds significantly reduced the production of TNF-alpha and IL-6 in activated macrophages, highlighting their potential as anti-inflammatory agents .

Antimicrobial Activity

Benzothiophene derivatives have been investigated for their antimicrobial properties. Preliminary studies indicate that the compound may exhibit activity against both bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans64 µg/mL

These findings suggest that this compound may have a broad spectrum of antimicrobial activity.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are critical in regulating inflammatory responses and cell survival.

Q & A

Q. What are the key steps in synthesizing Methyl 6-tert-butyl-2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The synthesis involves:

  • Core scaffold formation : Condensation of 4-tert-butylcyclohexanone with methyl cyanoacetate and elemental sulfur under basic conditions (e.g., diethylamine in methanol), forming the tetrahydrobenzo[b]thiophene core .
  • Acylation : Reaction of the amino group with 2-chlorophenoxyacetyl chloride or activated anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen, followed by reflux .
  • Purification : Reverse-phase HPLC with methanol-water gradients to isolate the product (typical yields: 47–67%) .
    Characterization : Use IR (C=O, C-O stretches), ¹H/¹³C NMR (e.g., tert-butyl protons at δ 0.91 ppm), and LC-MS for validation .

Q. How is the purity and structural integrity of the compound confirmed experimentally?

  • Chromatography : HPLC retention times and LC-MS data ensure >95% purity .
  • Spectroscopy :
    • IR : Confirm carbonyl (1663–1680 cm⁻¹) and aromatic (C=C, 1567 cm⁻¹) groups .
    • NMR : Key signals include the tert-butyl singlet (δ 0.91 ppm), methyl ester (δ 3.77 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • Melting point : Consistency with literature values (e.g., 213–216°C for analogs) validates crystallinity .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Stoichiometry : Use 1.2 equivalents of anhydrides (e.g., succinic anhydride) to drive acylation to completion .
  • Solvent choice : Dry CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) during reflux .
  • Temperature control : Reflux under nitrogen prevents oxidative degradation .
  • Catalyst screening : Test bases like DMAP to enhance acylation efficiency.

Q. What strategies are recommended for resolving contradictions in reported biological activity data?

  • Purity reassessment : Re-analyze batches via HPLC and NMR to rule out impurities .
  • Assay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
  • Statistical validation : Apply ANOVA to compare replicate experiments and identify outliers.

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Analog synthesis : Modify substituents (e.g., replace 2-chlorophenoxy with other aryl groups) and test antibacterial activity .
  • In silico modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding to bacterial targets like DNA gyrase .
  • Mechanistic assays : Measure enzyme inhibition (e.g., β-lactamase) or membrane permeability changes via fluorescence assays.

Q. What experimental approaches are used to study the compound’s mechanism of action?

  • Gene expression profiling : RNA-seq to identify upregulated/downregulated genes in treated bacteria.
  • Metabolic profiling : LC-MS-based metabolomics to detect disrupted pathways (e.g., folate synthesis).
  • Enzyme inhibition assays : Monitor kinetics of target enzymes (e.g., dihydrofolate reductase) via UV-Vis spectrophotometry.

Q. How can solubility challenges in biological assays be addressed methodologically?

  • Solvent systems : Use DMSO-Tween 80 mixtures (e.g., 5% v/v) to enhance aqueous solubility.
  • Formulation : Prepare liposomal or cyclodextrin complexes to improve bioavailability.
  • pH adjustment : Test buffered solutions (pH 6.5–7.4) to mimic physiological conditions.

Q. What advanced techniques distinguish this compound from structurally similar analogs?

  • 2D NMR : COSY and HSQC correlate proton and carbon signals to resolve overlapping peaks (e.g., tetrahydrobenzo ring protons) .
  • X-ray crystallography : Resolve tert-butyl and chlorophenoxy spatial orientation (analogous to methods in benzothiophene derivatives) .
  • High-resolution MS : Confirm molecular formula (e.g., C₂₁H₂₅ClN₂O₄S) with <2 ppm error.

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